molecular formula C16H21FN2O B10880806 (4-Cyclopentylpiperazin-1-yl)(2-fluorophenyl)methanone

(4-Cyclopentylpiperazin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B10880806
M. Wt: 276.35 g/mol
InChI Key: BTGYOAWIVUZXPQ-UHFFFAOYSA-N
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Description

(4-CYCLOPENTYLPIPERAZINO)(2-FLUOROPHENYL)METHANONE is an organic compound that belongs to the class of aryl-phenylketones This compound is characterized by the presence of a piperazine ring substituted with a cyclopentyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CYCLOPENTYLPIPERAZINO)(2-FLUOROPHENYL)METHANONE typically involves the acylation of piperazine derivatives. One common method includes the reaction of cyclopentylpiperazine with 2-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(4-CYCLOPENTYLPIPERAZINO)(2-FLUOROPHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-CYCLOPENTYLPIPERAZINO)(2-FLUOROPHENYL)METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-CYCLOPENTYLPIPERAZINO)(2-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of human equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and adenosine regulation . The compound binds to these transporters, preventing the uptake of nucleosides and thereby affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-CYCLOPENTYLPIPERAZINO)(2-FLUOROPHENYL)METHANONE is unique due to the presence of both a cyclopentyl group and a fluorophenyl group attached to the piperazine ring

Properties

Molecular Formula

C16H21FN2O

Molecular Weight

276.35 g/mol

IUPAC Name

(4-cyclopentylpiperazin-1-yl)-(2-fluorophenyl)methanone

InChI

InChI=1S/C16H21FN2O/c17-15-8-4-3-7-14(15)16(20)19-11-9-18(10-12-19)13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2

InChI Key

BTGYOAWIVUZXPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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